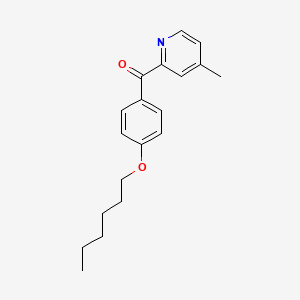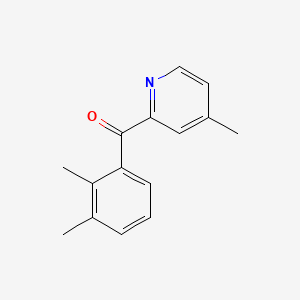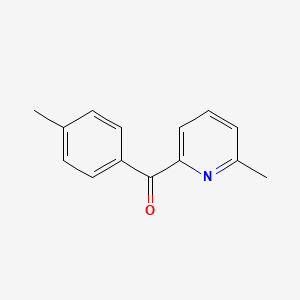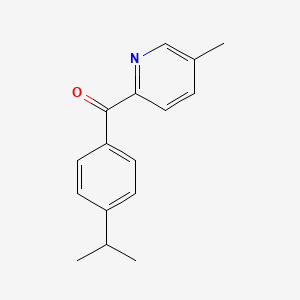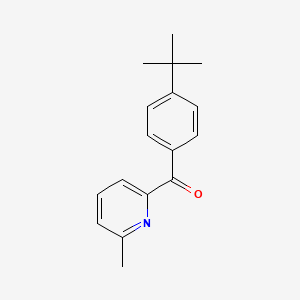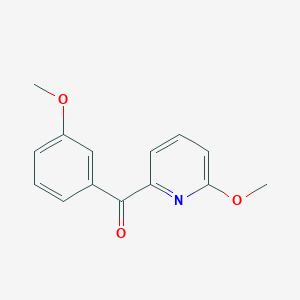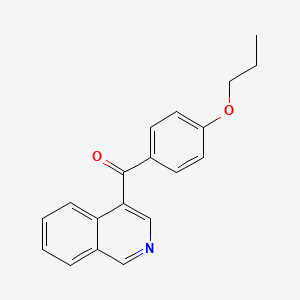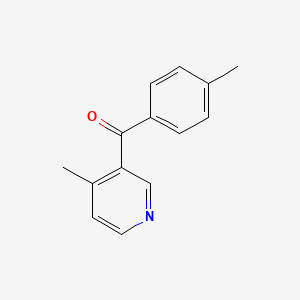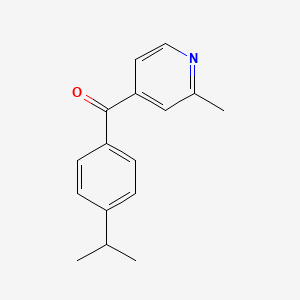
4-(4-Isopropylbenzoyl)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Isopropylbenzoyl chloride” is a chemical compound with the molecular formula C10H11ClO . It’s also known by several synonyms, including “4-propan-2-ylbenzoyl chloride” and "4-isopropyl-benzoyl chloride" .
Synthesis Analysis
While specific synthesis methods for “4-(4-Isopropylbenzoyl)-2-methylpyridine” were not found, there are related compounds that have been synthesized. For instance, two new supramolecular compounds were hydrothermally synthesized using “2-(4-isopropylbenzoyl)benzoic acid” as a starting material .
Molecular Structure Analysis
The InChI code for “4-Isopropylbenzoyl chloride” is 1S/C10H11ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
A Birch-like mechanism involving alternate electron transfer and protonation steps has been proposed for benzoyl-CoA reductase .
Physical And Chemical Properties Analysis
“4-Isopropylbenzoyl chloride” has a molecular weight of 182.65 g/mol . It’s a liquid at room temperature and has a density of 1.1±0.1 g/cm3 .
Applications De Recherche Scientifique
Electrophoretic Separation Optimization
Research by Wren (1991) focused on the electrophoretic separation of methylpyridines, including 4-substituted types. This study found improved separation by using a cationic surfactant, with the electrophoretic mobilities of the isomers being linearly dependent on calculated charge. This suggests potential applications of 4-(4-Isopropylbenzoyl)-2-methylpyridine in optimizing electrophoretic separation techniques (Wren, 1991).
Fluorescent Labeling in Analytical Chemistry
Nakaya et al. (1996) explored the use of α,β-unsaturated carbonyl compounds and 2-methylpyridines as fluorescent labeling reagents for the quantitative analysis of carnitine. This indicates potential uses of 4-(4-Isopropylbenzoyl)-2-methylpyridine in fluorescent labeling for analytical purposes (Nakaya et al., 1996).
Corrosion Inhibition
Mert et al. (2014) investigated the inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion. Although this study does not directly involve 4-(4-Isopropylbenzoyl)-2-methylpyridine, the results suggest a potential application for similar compounds in corrosion inhibition (Mert et al., 2014).
Synthesis and Characterization of Complexes
Research by Novianti and Hansongnern (2017) on the synthesis of Cu(II)-Phen complexes with 2-amino-4-methylpyridine demonstrates the potential of 4-(4-Isopropylbenzoyl)-2-methylpyridine in complex synthesis and characterization (Novianti & Hansongnern, 2017).
Hydrogen Bonded Supramolecular Association
Khalib et al. (2014) studied the supramolecular association of 2-amino-4-methylpyridinium salts. This research indicates the potential of 4-(4-Isopropylbenzoyl)-2-methylpyridine in forming supramolecular structures and associations (Khalib et al., 2014).
Photophysical and Photochemical Properties
Pavlik et al. (2007) examined the vapor-phase photochemistry of methylpyridines, which may suggest applications of 4-(4-Isopropylbenzoyl)-2-methylpyridine in studies related to photophysical and photochemical properties (Pavlik et al., 2007).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as phthalides, have a wide range of pharmacological activities including action on the central nervous system, anti-angina, anti-platelet aggregation, anti-smooth muscle proliferation, anti-thrombosis, cardiac function modulation, and protection against cerebral ischemia .
Mode of Action
It is known that similar compounds can cause slight irritation of the skin, eyes, and mucous membranes of the respiratory tract .
Biochemical Pathways
Related compounds, such as p-cymene, have been implicated in various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that can impact their bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as causing dizziness, headaches, drowsiness, ataxia, and unconsciousness .
Action Environment
It is known that similar compounds can have their actions influenced by various environmental factors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-methylpyridin-4-yl)-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)13-4-6-14(7-5-13)16(18)15-8-9-17-12(3)10-15/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBNHGLEWNFEBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isopropylbenzoyl)-2-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

